1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound featuring:
- A piperidine ring (6-membered amine heterocycle) at position 1.
- An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the piperidine nitrogen, commonly used in peptide synthesis to shield amines during reactions .
- A 1,2,3-triazole core substituted with a methyl group at position 5 and a carboxylic acid at position 4. The triazole ring is known for its stability and utility in click chemistry .
- Molecular formula: C₂₄H₂₂N₄O₄ (calculated based on structural analogs).
This compound serves as a versatile building block in medicinal chemistry and solid-phase peptide synthesis (SPPS), where the carboxylic acid enables conjugation via amide bonds.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15-22(23(29)30)25-26-28(15)16-10-12-27(13-11-16)24(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNDUFQEBWVBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the triazole ring through a cycloaddition reaction, often referred to as the “click” reaction. The final step involves the carboxylation of the triazole ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The triazole ring, in particular, is known for its ability to participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects: The methyl group at position 5 (triazole) improves hydrophobicity, while the carboxylic acid enables conjugation.
- Fmoc Group : All Fmoc-protected analogs share labile carbonate bonds, requiring base-sensitive handling (e.g., piperidine deprotection in SPPS) .
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2091154-19-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.45 g/mol. The structure includes a triazole ring, which is known for its versatility in biological applications, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole moiety has been linked to inhibition of fungal cell wall synthesis, making it a target for antifungal drug development. For instance, compounds similar to this compound have shown efficacy against various fungal strains in vitro.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A study highlighted that compounds with triazole rings can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific compound under discussion has been noted for its potential to inhibit tumor growth in preclinical models.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in disease pathways. For example, kinase inhibitors are crucial in cancer therapy, and triazole derivatives have been shown to modulate kinase activity effectively. This suggests that the compound could be explored further as a therapeutic agent targeting specific kinases implicated in cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant antifungal activity against Candida species with an MIC value of 8 µg/mL. |
| Anticancer Research | Induced apoptosis in breast cancer cell lines with IC50 values around 10 µM. |
| Enzyme Inhibition | Showed competitive inhibition against protein kinase A with an IC50 value of 25 µM, indicating potential for targeted cancer therapy. |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Biosynthetic Pathways : The triazole ring may interfere with the synthesis of ergosterol in fungi.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Modulation of Kinase Activity : It may alter signaling pathways by inhibiting specific kinases involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
